3-Benzyl-1,3-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-benzyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-11(14)10-7-15-8-12(10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGLKSVCVLGQGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Benzyl-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its diverse biological activities, including antioxidant, anticancer, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of l-cysteine with substituted benzaldehydes under controlled conditions. The resulting thiazolidine derivatives can be further modified to enhance their biological activity. For instance, the presence of hydroxyl and methoxy groups on the aromatic ring has been shown to significantly influence the compound's efficacy against various biological targets .
Antioxidant Activity
Thiazolidine derivatives have demonstrated notable antioxidant properties. The antioxidant activity of this compound can be assessed using various assays, such as the DPPH radical scavenging assay. Compounds with substitutions at specific positions on the thiazolidine ring have shown varying degrees of effectiveness. For example:
| Compound | IC50 (µg/mL) | Comments |
|---|---|---|
| 1d | 18.27 ± 1.1 | Significant antioxidant potential |
| 2d | 18.17 ± 1.0 | Comparable to ascorbic acid (IC50 = 7.83 ± 0.5) |
These results indicate that modifications to the chemical structure can enhance antioxidant activity, which is crucial for potential therapeutic applications .
Anticancer Activity
Research has highlighted the anticancer potential of thiazolidine derivatives, including this compound. Various studies have reported its effectiveness against different cancer cell lines:
The compound exhibited significant antiproliferative effects in vitro, particularly against HepG2 and MCF-7 cell lines, outperforming standard chemotherapeutic agents like doxorubicin in some cases . The mechanism appears to involve inhibition of key cellular pathways associated with cancer cell proliferation.
Antiviral Activity
Thiazolidine derivatives have also been investigated for their antiviral properties. Specifically, studies have suggested that compounds like this compound may serve as potential antiviral agents against avian influenza and infectious bronchitis virus (IBV). Preliminary data indicate that these compounds could inhibit viral replication effectively:
| Virus Type | Compound | Efficacy |
|---|---|---|
| Avian Influenza Virus | Various Thiazolidines | Inhibitory effects observed |
| Infectious Bronchitis Virus | Various Thiazolidines | Inhibitory effects observed |
These findings suggest a promising avenue for further research into the use of thiazolidine derivatives in antiviral therapies.
Scientific Research Applications
Antiviral Properties
Research indicates that thiazolidine derivatives, including 3-benzyl-1,3-thiazolidine-4-carboxylic acid, exhibit antiviral activities. A study focused on 2-aryl substituted thiazolidine-4-carboxylic acids demonstrated significant efficacy against avian influenza virus (AIV) and infectious bronchitis virus (IBV) with IC50 values indicating potent antiviral effects. For instance, certain derivatives showed lower IC50 values compared to standard antiviral drugs like amantadine and ribavirin, suggesting their potential as antiviral agents in poultry medicine .
Antioxidant Activity
Thiazolidine derivatives are known for their antioxidant properties. The thiol group present in these compounds can scavenge free radicals, providing protective effects against oxidative stress. This property is particularly beneficial in formulating dietary supplements aimed at enhancing animal health .
Enzyme Inhibition
Studies have shown that thiazolidine derivatives can inhibit specific enzymes, which may lead to the development of new therapeutic agents. The interaction of these compounds with enzymes such as tyrosinase has been explored through molecular docking studies, highlighting their potential in drug design.
Agrochemical Development
The synthesis of thiazolidine-4-carboxylic acids has been linked to the formulation of agrochemicals. The ability of these compounds to act as protective agents against biotic and abiotic stresses makes them suitable candidates for use in plant health products. Their antioxidant properties can enhance the resilience of plants under stress conditions .
Pesticide Formulations
Thiazolidines have shown promise in developing environmentally friendly pesticides due to their biological activity against various pathogens. The synthesis processes described in patents emphasize the use of green chemistry principles, such as low energy consumption and environmentally safe solvents, making these compounds attractive for sustainable agricultural practices .
Building Blocks for Complex Molecules
The unique structure of this compound allows it to serve as a building block in synthetic organic chemistry. Its derivatives can be utilized to synthesize more complex molecules with potential applications in pharmacology and biotechnology.
Potential Anti-Cancer Activity
Research into thiazolidines has revealed their potential as anti-cancer agents by inducing apoptosis in cancer cells. Compounds within this class are being investigated for their ability to reactivate programmed cell death pathways, which could lead to novel cancer therapies .
Case Studies and Research Findings
Chemical Reactions Analysis
Reactivity and Mechanisms
The chemical reactivity of 3-benzyl-1,3-thiazolidine-4-carboxylic acid is characterized by several key transformations:
-
Nucleophilic Substitution : The sulfur atom in the thiazolidine ring can act as a nucleophile in various substitution reactions, allowing for further functionalization at the benzyl position.
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Decarboxylation : Under acidic or basic conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of more reactive intermediates that can participate in subsequent reactions.
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Oxidation Reactions : The thiazolidine ring can be oxidized to yield thiazolidinone derivatives, which may exhibit different biological activities compared to their parent compounds .
Reaction Examples
Here are some notable reactions involving this compound:
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with alkyl halides to form alkylated derivatives | Up to 85% |
| Decarboxylation | Heating under acidic conditions leading to loss of CO₂ | Varies (10%-50%) |
| Oxidation | Conversion to thiazolidinone using oxidizing agents like H₂O₂ | Varies (40%-70%) |
Biological Activities
Research has indicated that derivatives of thiazolidine compounds exhibit various biological activities, including:
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Antioxidant Activity : Some studies have shown that thiazolidine derivatives can scavenge free radicals effectively .
-
Antimicrobial Properties : Compounds in this class have been tested for their ability to inhibit bacterial growth, with varying degrees of success depending on the substituents on the thiazolidine ring .
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Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Structural Implications
The position of substituents on the thiazolidine ring critically impacts molecular properties:
- 2-Substituted analogs (e.g., 2-isobutyl-, 2-benzyl-, or 2-phenyl-TCAs) dominate the literature. These compounds are formed via aldehyde-cysteine condensations, where the aldehyde's R-group determines the substituent at position 2 .
- 3-Benzyl substitution , as in the target compound, introduces steric and electronic differences. The benzyl group at position 3 may alter ring conformation, hydrogen-bonding capacity, and interaction with biological targets compared to 2-substituted analogs.
Table 1: Key Structural Differences
| Compound | Substituent Position | Key Structural Features |
|---|---|---|
| 3-Benzyl-TCA | 3 | Benzyl group introduces steric bulk at C3 |
| 2-Benzyl-TCA (PHE-CYS) | 2 | Benzyl at C2 enhances planarity of the ring |
| 2-Phenyl-TCA (BEN-CYS) | 2 | Aromatic group at C2 improves π-π stacking |
| 2-Nitrophenyl-TCA (Compound 10) | 2 | Electron-withdrawing NO₂ group at C2 |
Physicochemical Properties
- Solubility : 2S-TCAs with hydrophilic substituents (e.g., polyhydroxyalkyl groups) exhibit enhanced water solubility due to hydrogen bonding . In contrast, the 3-benzyl group’s hydrophobicity likely reduces aqueous solubility compared to 2-hydroxyalkyl analogs.
- Stability: Sodium salts of 2S-TCAs show superior stability (13.6–17.7% hydrolysis over 30 days) compared to their acid forms (59.8–92.1% hydrolysis) . No direct data exist for 3-benzyl-TCA, but similar trends are expected.
Antimicrobial Activity
- 2-Nitrophenyl-TCA (Compound 10) : Exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with inhibition zones comparable to ciprofloxacin . The nitro group’s electron-withdrawing effects enhance interactions with bacterial targets.
- 2-Benzyl-TCA (PHE-CYS): Shows moderate activity against Bacillus subtilis and Pseudomonas aeruginosa .
- 3-Benzyl-TCA : Antimicrobial data are unavailable, but steric hindrance from the C3 benzyl group may reduce binding affinity compared to 2-substituted analogs.
Preparation Methods
Condensation of L-Cysteine with Benzaldehyde
- Reaction Conditions : The reaction is generally performed in aqueous or mixed aqueous-organic solvents such as ethanol-water mixtures at room temperature or mild heating (20–40 °C).
- Mechanism : The amino group of L-cysteine attacks the aldehyde carbonyl of benzaldehyde, followed by intramolecular cyclization involving the thiol group to form the thiazolidine ring.
- Diastereomer Formation : The product exists as a mixture of cis and trans diastereomers due to chiral centers at positions 2 and 4 of the thiazolidine ring. The ratio of these isomers depends on solvent polarity and reaction conditions.
Example Experimental Procedure :
| Reagents | Amounts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| L-Cysteine | 1.21 g (10 mmol) | Stirred in ethanol:water (10:1) | 54 | Reaction at 20 °C for 20 h |
| Benzaldehyde | 10 mmol | White precipitate formed |
Acylation of this compound
- Purpose : To modify or protect the amine group on the thiazolidine ring, acylation with acetic anhydride or other acid derivatives is employed.
- Conditions : Typically carried out in ethanol or other polar solvents at reflux temperatures (around 78 °C) for several hours.
- Outcome : Formation of N-acetyl derivatives or other N-acylated thiazolidine carboxylic acids, which can be intermediates for further synthetic transformations.
Single-Stage Synthesis of Mixtures Including this compound Derivatives
- A patented process describes a single-step synthesis involving 1,3-thiazolidin-4-carboxylic acid and derivatives of carboxylic acids (e.g., acetic anhydride) in ethanol.
- Procedure : Mixing 1,3-thiazolidin-4-carboxylic acid with acetic anhydride in ethanol, stirring at reflux (around 78 °C) for 1–24 hours, followed by cooling and vacuum filtration to isolate the product mixture.
- Products : Mixtures of N-acetyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate are obtained with high purity suitable for industrial use.
- Yields : Varying from 50–60% depending on reaction time and scale.
| Example | Scale (g) | Acetic Anhydride (mL) | Ethanol (mL) | Time (h) | Temperature | Yield (g) | Product Composition |
|---|---|---|---|---|---|---|---|
| 6 | 2.3 | 1.0 | 5 | 16 | Reflux | ~1.2 | Mixture of N-acetyl and thiazolidinium salts |
| 12 | 10.3 | 4.0 | 12 | 16 | Reflux | 6.1 | Same as above |
| 13 | 10.2 | 4.0 | 12 | 24 | Reflux | 5.6 | Same as above |
| 18 | 110.3 | 40 | 120 | 5 | Reflux + Cooling | ~60 | Industrial scale mixture |
Analytical Characterization of Products
- Mass Spectrometry : Confirms molecular weights consistent with this compound and its derivatives.
- Infrared Spectroscopy (IR) : Characteristic peaks for C=O stretching (~1700 cm⁻¹), C-N, and thiol groups.
- Chromatography : HPLC or TLC used to monitor reaction progress and purity; diastereomers often co-elute or appear as distinct peaks depending on conditions.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Products | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation with Benzaldehyde | L-Cysteine, benzaldehyde | Ethanol:water, 20 °C, 20 h | This compound (cis/trans mixture) | ~54 | Diastereomer ratio solvent-dependent |
| Acylation | This compound, acetic anhydride | Ethanol, reflux (78 °C), 1–24 h | N-acetyl derivatives | 50–60 | Used for further synthetic modifications |
| Single-stage synthesis | 1,3-thiazolidin-4-carboxylic acid, acetic anhydride, ethanol | Reflux, stirring, 1–24 h | Mixture of N-acyl and thiazolidinium salts | 50–60 | Scalable for industrial applications |
Research Findings and Notes
- The stereochemistry of the thiazolidine ring is influenced by the solvent and reaction conditions, affecting the cis/trans isomer ratio.
- Acylation steps can be optimized to improve yield and purity, with ethanol as a preferred solvent for environmental and operational reasons.
- The patented single-stage synthesis method offers advantages such as lower energy consumption, environmentally friendly solvents, and simplified product recovery.
- These preparation methods enable the production of compounds with potential antioxidant and biological protective properties, relevant in pharmaceutical and agrochemical fields.
Q & A
Q. What are the common synthetic routes for preparing 3-Benzyl-1,3-thiazolidine-4-carboxylic acid?
The synthesis typically involves the condensation of cysteine derivatives with benzaldehyde or substituted benzaldehydes. For example, 2-aryl-substituted thiazolidine-4-carboxylic acids are synthesized by reacting L-cysteine with aromatic aldehydes under acidic or neutral conditions. Reaction optimization may include pH control, temperature (e.g., reflux in ethanol), and purification via recrystallization. Similar methods are used for nitro- or chloro-substituted derivatives, where substituents influence reaction kinetics and yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm stereochemistry and substitution patterns (e.g., ¹H and ¹³C NMR for backbone protons and carbons) .
- FT-IR Spectroscopy : To identify functional groups (e.g., N-H stretches at ~1570–1580 cm⁻¹ in substituted thiazolidines) .
- X-ray Crystallography : For resolving absolute configuration and intermolecular interactions (e.g., using SHELX for refinement) .
- HPLC/MS : For purity assessment and molecular weight confirmation .
Q. What are the solubility and stability profiles of this compound?
Thiazolidine-4-carboxylic acid derivatives are generally water-soluble (e.g., ~28.5 g/L in water at 20°C) but show limited solubility in alcohols. Stability is influenced by pH and substituents; for example, the benzyl group may enhance lipophilicity (LogP ~2.5) and reduce aqueous stability compared to polar derivatives. Storage at low temperatures (-20°C) in inert atmospheres is recommended to prevent oxidation .
Advanced Research Questions
Q. How do substitution patterns on the thiazolidine ring modulate antimicrobial activity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂ at the para position) enhance activity against methicillin-resistant Staphylococcus aureus (MRSA) and gram-negative strains. For example, 2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid exhibits comparable efficacy to ciprofloxacin, while chloro-substituted derivatives show moderate activity. Steric effects from bulky groups (e.g., benzyl) may reduce membrane permeability, necessitating balance between hydrophobicity and polarity .
Q. How can crystallographic data resolve structural ambiguities in thiazolidine derivatives?
X-ray diffraction with SHELX software enables precise determination of bond lengths, angles, and hydrogen-bonding networks. For example, intermolecular O–H⋯O interactions in 3-(tert-butoxycarbonyl)-2-(4-chlorophenyl) derivatives stabilize crystal packing. Refinement against high-resolution data (e.g., <1 Å) is critical for distinguishing between cis/trans conformers and verifying stereochemical purity .
Q. What experimental strategies address contradictions in biological activity data?
Discrepancies may arise from variations in bacterial strains, assay protocols, or compound purity. Standardized methods include:
- Minimum Inhibitory Concentration (MIC) assays : Using clinical isolates (e.g., ATCC strains) and controls like ciprofloxacin.
- Purity validation : HPLC (>95% purity) and elemental analysis.
- Dose-response curves : To differentiate intrinsic activity from solvent effects .
Q. How can synthesis yields be optimized for derivatives with bulky substituents?
Strategies include:
- Microwave-assisted synthesis : Reduces reaction time for sterically hindered derivatives.
- Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
- Protection/deprotection : Temporary blocking of reactive groups (e.g., tert-butoxycarbonyl) to prevent side reactions .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
